Pyrene-4-carbaldehyde

Descripción general

Descripción

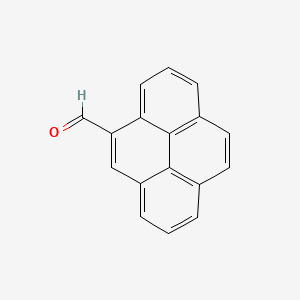

Pyrene-4-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an aldehyde functional group attached to the fourth carbon atom of the pyrene ring system. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of pyrene-4-methanol using oxidizing agents like pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, pyrene, is subjected to controlled oxidation conditions to achieve high yields of the aldehyde derivative. The process may involve the use of catalysts and specific reaction conditions to ensure efficiency and purity.

Análisis De Reacciones Químicas

Types of Reactions: Pyrene-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form pyrene-4-carboxylic acid.

Reduction: The aldehyde group can be reduced to form pyrene-4-methanol.

Condensation: It can participate in condensation reactions to form Schiff bases with amines.

Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Condensation: Primary amines, secondary amines.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

- Pyrene-4-carboxylic acid

- Pyrene-4-methanol

- Schiff bases

- Various substituted pyrene derivatives

Aplicaciones Científicas De Investigación

Chemistry

Pyrene-4-carbaldehyde serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules. Key reactions include:

- Oxidation to form pyrene-4-carboxylic acid.

- Reduction to yield pyrene-4-methanol.

- Condensation to create Schiff bases with amines.

Biology

In biological research, this compound is utilized as a fluorescent marker. Its fluorescence properties allow for the study of biological interactions and systems, particularly in protein and nucleic acid studies.

Medicine

Research is ongoing into the potential use of this compound in drug development and diagnostics. Its ability to form stable complexes with biomolecules makes it a candidate for therapeutic applications.

Industry

The compound is employed in the production of advanced materials, including:

- Organic Semiconductors

- Light-Emitting Diodes (LEDs)

Data Tables

| Reaction Type | Product | Conditions/Notes |

|---|---|---|

| Oxidation | Pyrene-4-carboxylic acid | Pyridinium chlorochromate |

| Reduction | Pyrene-4-methanol | Sodium borohydride |

| Condensation | Schiff bases | Primary or secondary amines |

Case Study 1: Fluorescent Probes in Biological Systems

A study investigated the interaction of bovine serum albumin with pyrene derivatives, demonstrating the utility of pyrene-based compounds as fluorescent probes for studying protein interactions . This research highlights the potential for pyrene derivatives in biochemical assays and diagnostics.

Case Study 2: Environmental Impact and Microbial Degradation

Research on microbial metabolism of pyrene derivatives revealed that certain bacterial strains can metabolize these compounds effectively, showcasing their potential for bioremediation in contaminated environments . This underscores the importance of understanding the environmental implications of pyrene derivatives.

Mecanismo De Acción

The mechanism of action of pyrene-4-carbaldehyde is largely dependent on its ability to participate in π-π stacking interactions and its photophysical properties. The aldehyde group allows it to form covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. Its interaction with biological molecules often involves non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Comparación Con Compuestos Similares

- Pyrene-1-carbaldehyde

- Pyrene-2-carbaldehyde

- Pyrene-3-carbaldehyde

Comparison: Pyrene-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and photophysical properties. Compared to other pyrene carbaldehydes, it may exhibit different fluorescence characteristics and reactivity patterns, making it suitable for specific applications in materials science and biological research.

Actividad Biológica

Pyrene-4-carbaldehyde (C17H10O), a derivative of pyrene, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential implications in environmental and health sciences. This article provides a comprehensive overview of its biological activity, including metabolic pathways, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aromatic structure, which includes a carbaldehyde functional group. Its molecular formula is C17H10O, and it has been studied for its interactions with biological systems.

Metabolic Pathways

Research indicates that pyrene and its derivatives are subject to microbial metabolism. Various bacterial strains, such as Pseudomonas stutzeri and Mycobacterium species, have demonstrated the ability to metabolize pyrene into different intermediates, including this compound.

Key Findings on Metabolism:

- Microbial Transformation : Strains like Pseudomonas saccharophila transform pyrene into metabolites like PYRdHD and PYRQ, with subsequent conversion to this compound being observed in specific conditions .

- Inhibition Effects : The presence of metabolites such as PYRdHD can inhibit the degradation of other PAHs, indicating a complex interaction within microbial communities in contaminated environments .

Toxicological Studies

The toxicological profile of this compound has been evaluated through various studies focusing on its effects on human health and the environment.

Toxicity Assessment:

- Cellular Effects : In vitro studies suggest that pyrene derivatives can induce oxidative stress and cytotoxicity in human cell lines. These effects are primarily attributed to the generation of reactive oxygen species (ROS) during metabolic processes .

- Environmental Impact : The persistence of pyrene metabolites in contaminated sites raises concerns about their potential bioaccumulation and toxicity to aquatic organisms. For instance, studies have shown that certain concentrations can adversely affect microbial communities responsible for degrading other PAHs .

Case Studies

Several case studies highlight the biological activity of this compound in various contexts:

- Microbial Degradation : A study involving Mycobacterium sp. demonstrated that this bacterium could utilize pyrene derivatives as carbon sources, showcasing the potential for bioremediation applications in PAH-contaminated environments .

- Toxicity Evaluation : Research on the acute toxicity of pyrene derivatives revealed significant impacts on fish species exposed to contaminated waters, emphasizing the need for regulatory measures to control PAH levels in aquatic ecosystems .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

pyrene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAQDSFIIZGZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176786 | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-51-8 | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.